

AF 555 NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is paramount for accurate experimental outcomes. **AF 555 NHS ester** has emerged as a robust and versatile fluorescent probe for this purpose. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of **AF 555 NHS ester**.

AF 555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye belonging to the Alexa Fluor family.^[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific labeling of primary amines (R-NH₂) on proteins, amine-modified oligonucleotides, and other amine-containing molecules.^{[2][3]} This covalent conjugation results in a stable amide bond, ensuring the fluorescent signal is reliably attached to the target molecule.^[4]

Core Chemical and Spectroscopic Properties

The performance of a fluorophore is defined by its chemical and physical characteristics. AF 555 is spectrally similar to other popular dyes such as Cy3 and TRITC, offering a bright, orange-red fluorescence.^{[5][6]} Key quantitative properties are summarized in the tables below for easy reference and comparison.

Chemical Properties	Value	Reference
Molecular Formula	C39H46K3N3O16S4	[7]
Molecular Weight	1058.35 g/mol	[2][7]
Solubility	Water, DMSO, DMF	[8]
Appearance	Red solid	[4]

Spectroscopic Properties	Value	Reference
Excitation Maximum (Absorbance)	552 - 555 nm	[1][2][9]
Emission Maximum	565 - 572 nm	[1][2][9]
Molar Extinction Coefficient (ϵ)	150,000 - 155,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5][8][10]
Fluorescence Quantum Yield (Φ)	0.1 - 0.14	[1][11]

Reactivity and Stability

The NHS ester moiety of AF 555 is highly reactive towards primary amines at an optimal pH range of 8.3-8.5.[12][13] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[13] For storage, the compound should be kept at -20°C, protected from light, and desiccated to prevent degradation.[1][11] Transportation at room temperature for up to three weeks is generally acceptable.[1][11] Reconstituted solutions in DMSO can be stored at -20°C for short periods.[14] The dye is also noted for its pH-insensitivity in a range of pH 4 to 10, ensuring a stable fluorescent signal in various experimental conditions.[15][16]

Experimental Protocols

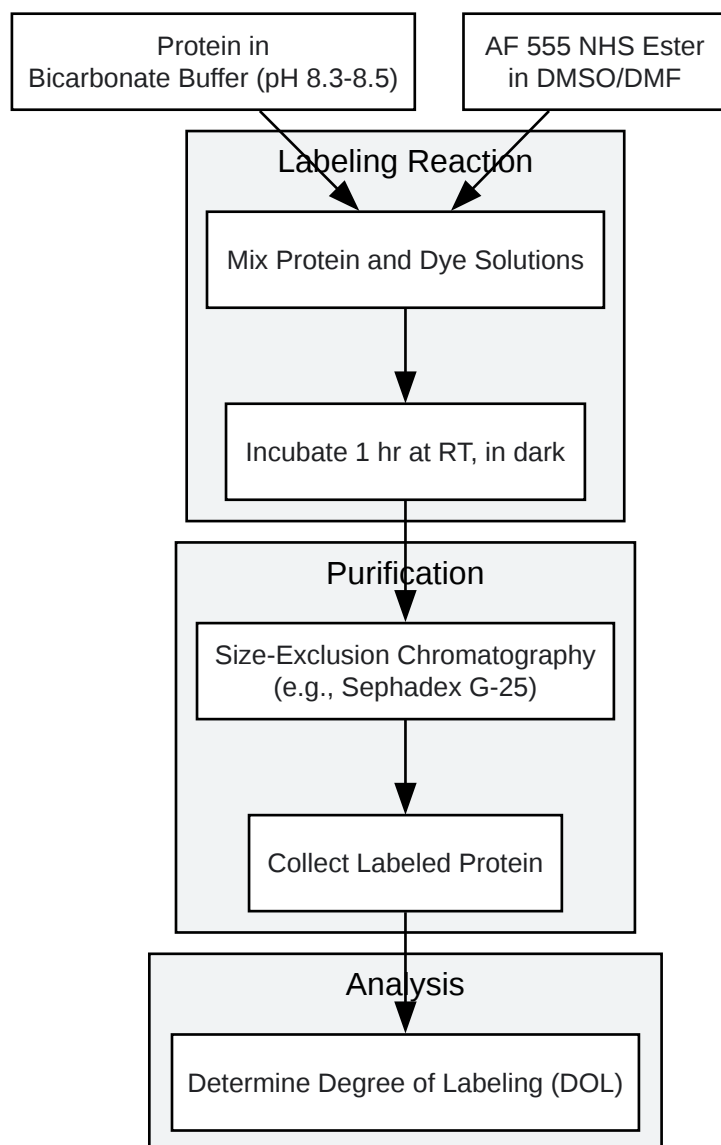
A generalized protocol for labeling proteins with **AF 555 NHS ester** is outlined below. The specific amounts and concentrations should be optimized for the particular protein and desired degree of labeling.

Protein Labeling Protocol

- **Protein Preparation:** Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3-8.5. The protein solution should be free of any amine-containing substances like Tris or BSA.^[17] A typical protein concentration is 2-10 mg/mL.^[13]^[18]
- **Dye Preparation:** Immediately before use, dissolve the **AF 555 NHS ester** in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 1-10 mg/mL.^[17]^[18]
- **Labeling Reaction:** While gently stirring, add the dissolved dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling. A common starting point is a 5- to 10-fold molar excess of the dye.^[13] Incubate the reaction at room temperature for 1 hour with continuous stirring, protected from light.^[17]^[18]
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.^[14]^[17] The first colored band to elute will be the fluorescently labeled protein.
- **Determination of Degree of Labeling (DOL) (Optional):** The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~555 nm).

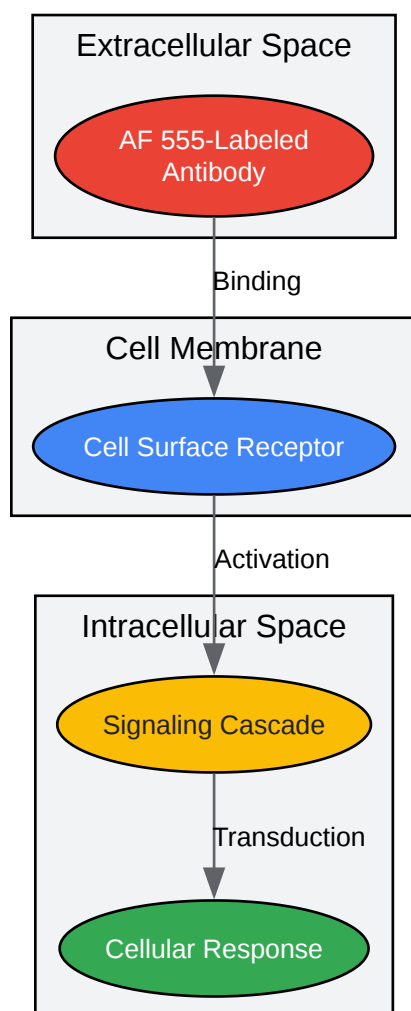
Visualizing Workflows and Pathways

To better illustrate the experimental and logical processes involving **AF 555 NHS ester**, the following diagrams are provided.



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Experimental workflow for protein labeling with **AF 555 NHS ester**.



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Signaling pathway visualization using a labeled antibody.

Applications in Research and Development

The bright and stable fluorescence of AF 555 makes it an excellent choice for a variety of applications that require sensitive detection. These include:

- **Fluorescence Microscopy:** Its high photostability allows for prolonged imaging and the capture of high-resolution images of cellular structures.^[19]
- **Flow Cytometry:** The strong signal generation of AF 555 is beneficial for identifying and sorting cell populations.^{[15][19]}

- Immunofluorescence: AF 555-labeled antibodies are widely used to detect and localize specific antigens in cells and tissues.
- Protein Tracking and Localization: Labeled proteins can be tracked within living cells to study their dynamics and interactions.

In conclusion, **AF 555 NHS ester** is a high-performance fluorescent probe that offers researchers a reliable tool for labeling biomolecules. Its excellent photophysical properties, coupled with straightforward labeling protocols, make it a valuable asset in a wide range of life science research and drug development applications.

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